Fluphenazine sulfoxide Fluphenazine sulfoxide Fluphenazine Decanoate EP Impurity A is a Phenothiazine derivative the is used as an indicator in vanadometry.
Brand Name: Vulcanchem
CAS No.: 1674-76-6
VCID: VC21351186
InChI: InChI=1S/C22H26F3N3O2S/c23-22(24,25)17-6-7-21-19(16-17)28(18-4-1-2-5-20(18)31(21)30)9-3-8-26-10-12-27(13-11-26)14-15-29/h1-2,4-7,16,29H,3,8-15H2/t31-/m1/s1
SMILES: C1CN(CCN1CCCN2C3=CC=CC=C3S(=O)C4=C2C=C(C=C4)C(F)(F)F)CCO
Molecular Formula: C22H26F3N3O2S
Molecular Weight: 453.5 g/mol

Fluphenazine sulfoxide

CAS No.: 1674-76-6

Cat. No.: VC21351186

Molecular Formula: C22H26F3N3O2S

Molecular Weight: 453.5 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Fluphenazine sulfoxide - 1674-76-6

CAS No. 1674-76-6
Molecular Formula C22H26F3N3O2S
Molecular Weight 453.5 g/mol
IUPAC Name 2-[4-[3-[(5R)-5-oxo-2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethanol
Standard InChI InChI=1S/C22H26F3N3O2S/c23-22(24,25)17-6-7-21-19(16-17)28(18-4-1-2-5-20(18)31(21)30)9-3-8-26-10-12-27(13-11-26)14-15-29/h1-2,4-7,16,29H,3,8-15H2/t31-/m1/s1
Standard InChI Key UFPPOFUTIWYLNR-WJOKGBTCSA-N
Isomeric SMILES C1CN(CCN1CCCN2C3=CC=CC=C3[S@@](=O)C4=C2C=C(C=C4)C(F)(F)F)CCO
SMILES C1CN(CCN1CCCN2C3=CC=CC=C3S(=O)C4=C2C=C(C=C4)C(F)(F)F)CCO
Canonical SMILES C1CN(CCN1CCCN2C3=CC=CC=C3S(=O)C4=C2C=C(C=C4)C(F)(F)F)CCO
Appearance Off-White to Pale Orange Solid
Melting Point 131-133˚C

Chemical Structure and Properties

Molecular Structure and Identification

Fluphenazine sulfoxide is chemically designated as 2-[4-[3-[5-oxo-2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethanol . It has a molecular formula of C₂₂H₂₆F₃N₃O₂S with a molecular weight of 453.52100 . The compound represents the oxidized form of fluphenazine at the sulfur atom within the phenothiazine ring structure .

Physical and Chemical Properties

Fluphenazine sulfoxide exhibits distinctive physicochemical properties that influence its behavior in biological systems and pharmaceutical preparations. These properties are summarized in the following table:

PropertyValueSource
Physical FormSolid
ColorOff-white to light orange
Molecular Weight453.52100
Density1.43 g/cm³
Melting Point131-133°C
Boiling Point615.4°C at 760 mmHg
Flash Point326°C
Exact Mass453.17000
PSA66.23000
LogP4.13010
Vapor Pressure5.28E-16 mmHg at 25°C
Index of Refraction1.654
pKa14.96±0.10 (Predicted)

Metabolic Pathway and Formation

Tissue Distribution

Research in rat models has provided valuable insights into the tissue distribution of fluphenazine and its metabolites, including fluphenazine sulfoxide. After oral administration of fluphenazine to rats, fluphenazine sulfoxide was detected in various tissues at levels higher than those found in plasma . The metabolite was identified as a major metabolite in brain regions, where it was present at concentrations ranging from 24% to 96% of the parent compound fluphenazine .

Particularly notable was the finding that fluphenazine sulfoxide accumulated in adipose tissue at concentrations 43 to 75 times higher than the parent compound fluphenazine . This significant accumulation in fat tissue suggests that fluphenazine sulfoxide has lipophilic properties despite the addition of an oxygen atom to the molecule, which would typically be expected to reduce lipophilicity.

Clinical Significance and Research Findings

Plasma Level Dynamics

Several important research findings regarding the dynamics of fluphenazine sulfoxide in patients receiving fluphenazine decanoate have been reported:

  • In patients receiving 25 mg fluphenazine decanoate every two weeks, mean plasma fluphenazine levels tended to rise while mean plasma sulfoxide levels fell over a 6-month period of study . This inverse relationship suggests complex pharmacokinetic interactions.

  • Interpatient variations in plasma levels of fluphenazine, fluphenazine sulfoxide, and in drug-to-metabolite plasma level ratios were several-fold higher than the corresponding intrapatient variations at both 5 mg and 25 mg dosages . This indicates significant individual differences in metabolism.

  • A statistically significant rise in fluphenazine to fluphenazine sulfoxide mean plasma level ratios was observed in both dosage groups over time , suggesting potential changes in metabolic patterns with continuous treatment.

  • Patients treated with 25 mg fluphenazine decanoate required approximately three months to reach steady-state plasma levels of fluphenazine . This finding has important clinical implications, indicating that patients converting from oral to depot fluphenazine should continue oral supplementation during the first three months of treatment with fluphenazine decanoate.

  • Plasma levels of fluphenazine sulfoxide were generally lower than levels of fluphenazine in patients receiving fluphenazine decanoate treatment .

Relationship to Clinical Response

Research has identified significant correlations between fluphenazine plasma levels and clinical outcomes:

  • Lower fluphenazine plasma levels were associated with an increased risk of psychotic exacerbations at six and nine months following randomization to treatment . This finding underscores the importance of maintaining adequate plasma levels for symptom control.

  • A relatively weak relationship was found between fluphenazine plasma levels and akinesia, a common extrapyramidal side effect .

  • Non-significant relationships were observed between fluphenazine levels and other neurological side effects including akathisia, retardation, and tardive dyskinesia .

Analytical Methods for Detection

Radioimmunoassay

Highly sensitive radioimmunoassays (RIA) have been developed for the detection and quantification of fluphenazine and its metabolites, including fluphenazine sulfoxide . These assays have played a crucial role in research studies examining the pharmacokinetics and metabolism of fluphenazine.

In rat studies, specific and sensitive radioimmunoassays were used to measure fluphenazine and its sulfoxide, 7-hydroxy, and N4'-oxide metabolites in plasma, liver, kidney, fat, whole brain, and brain regions . These analytical methods have enabled detailed investigations of tissue distribution patterns.

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